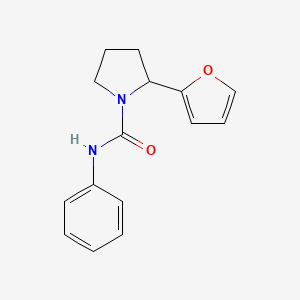
2-(2-furyl)-N-phenyl-1-pyrrolidinecarboxamide
Descripción general
Descripción
2-(2-furyl)-N-phenyl-1-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.121177757 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Interactions
Topoisomerase I Inhibition : A study explored derivatives including the 2-furyl group for their topoisomerase I inhibitory activity, which is crucial in cancer treatment. It found that certain compounds with a 2-thienyl-4-furylpyridine skeleton significantly inhibit topoisomerase I, an enzyme involved in DNA replication (Zhao et al., 2004).
Aggregation Properties : A molecular modeling study of stereoisomeric 2-(3′-furyl)-3-phenylpropenoic acids revealed that they have the potential to form virtually infinite chains due to specific hydrogen bonds, indicating their significant role in molecular aggregation (Pálinkó & Körtvélyesi, 2001).
Cytotoxicity and Topoisomerase II Inhibition : Research on 2-phenyl-4-aryl-5H-indeno[1,2-b]pyridines with furyl moieties showed strong topoisomerase I and II inhibitory activity and cytotoxicity against cancer cell lines. This indicates their potential as anticancer agents (Kadayat et al., 2015).
Furan Ring Recyclization : In a study on acid-catalyzed transformations, N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides underwent furan ring opening and recyclization, leading to new heterocyclic systems. This highlights the reactivity of furyl-containing compounds in acidic media (Stroganova et al., 2016).
Synthesis and Chemical Properties
Regiospecific C-acylation : A study on N-acylbenzotriazoles with furyl groups demonstrated their utility as mild, regioselective, and regiospecific C-acylating agents, which is important in organic synthesis (Katritzky et al., 2003).
Synthesis of Pyrrolin-2-ones : Research into pyrrolidin-2-ones derivatives, including furyl-2-carbonyl, explored the synthesis and structure of these compounds, which are significant in pharmaceuticals due to their potential biological activity (Rubtsova et al., 2020).
Oxidative Rearrangement : A method was introduced for the preparation of substituted furans and pyrroles starting from 3-furyl alcohols and imines, showcasing the versatility of furyl groups in organic synthesis (Kelly et al., 2008).
Furyl Substituents at Phosphorus : A study on the electronic properties of furyl substituents attached to phosphanes and phosphonium salts revealed their electron-withdrawing nature and significant influence on NMR chemical shifts, indicating their importance in molecular spectroscopy (Ackermann et al., 2006).
Biological Activities and Applications
DNA Non-Intercalative Topoisomerase Inhibitors : A study designed rigid 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridine derivatives with furyl moieties. These compounds showed strong topoisomerase IIα inhibitory activity and significant antiproliferative activity, functioning as DNA non-intercalative topo IIα catalytic inhibitors (Park et al., 2017).
Antimutagenic Activity : Phenylpropanoids from clove, including compounds with furyl groups, exhibited antimutagenic activity. These compounds suppressed the umu gene expression, which is associated with the SOS response in bacteria, indicating their potential in antimutagenic research (Miyazawa & Hisama, 2003).
Propiedades
IUPAC Name |
2-(furan-2-yl)-N-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(16-12-6-2-1-3-7-12)17-10-4-8-13(17)14-9-5-11-19-14/h1-3,5-7,9,11,13H,4,8,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZNUVLRBVIOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


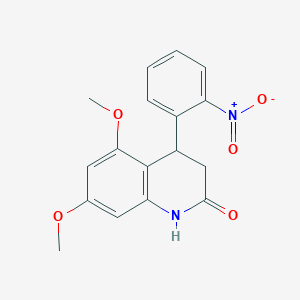
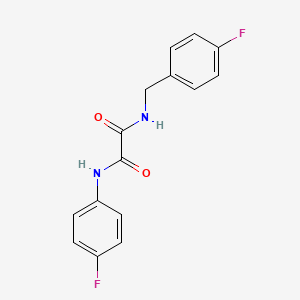
![N-[(allylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B4595299.png)
![N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopropanamine;hydrochloride](/img/structure/B4595300.png)
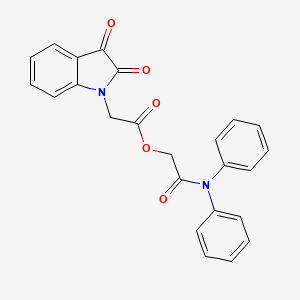

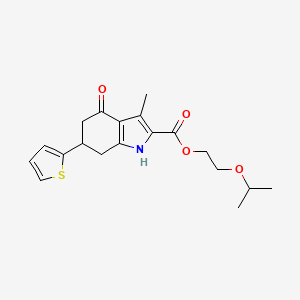
![4-IODO-1-METHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4595335.png)
![N-(3-bromophenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4595336.png)
![4-(3-{[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl}-4-methylphenyl)-2-methyl-1(2H)-phthalazinone](/img/structure/B4595347.png)
![N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide](/img/structure/B4595352.png)
![4-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B4595359.png)
![4-{[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE](/img/structure/B4595362.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4595374.png)
